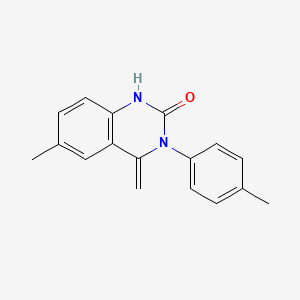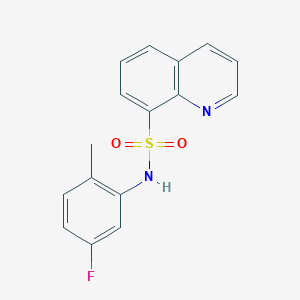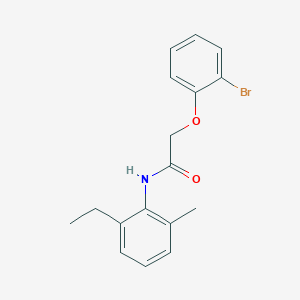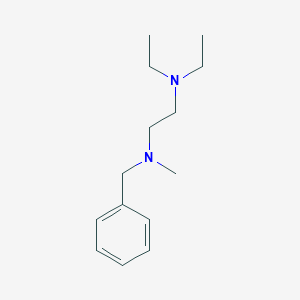![molecular formula C14H14N2O2 B5691895 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5691895.png)
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in cell growth, differentiation, and survival.
Mechanism of Action
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK, thereby preventing the phosphorylation and activation of STAT. This leads to the inhibition of downstream signaling pathways, including the activation of cell growth and survival genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound suppresses the immune response by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, this compound reduces inflammation by inhibiting the activation of inflammatory cells and the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its potency and specificity for the JAK/STAT pathway, its ability to inhibit multiple JAK isoforms, and its low toxicity. However, this compound also has some limitations, including its poor solubility in water and its potential off-target effects.
Future Directions
There are several future directions for research on 3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective JAK inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Additionally, there is a need for further research on the potential use of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders.
Synthesis Methods
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods, including the reaction of 2-aminobenzophenone with cyclohexanone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of sodium hydride and 1,2-dichloroethane. The final product is purified by recrystallization from ethanol.
Scientific Research Applications
3-[2-(hydroxyimino)cyclohexylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to suppress the immune response in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to reduce inflammation in various disease models, including sepsis and acute lung injury.
properties
IUPAC Name |
3-(2-nitrosocyclohexen-1-yl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14-13(9-5-1-3-7-11(9)15-14)10-6-2-4-8-12(10)16-18/h1,3,5,7,15,17H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCVCIBUBAEFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C2=C(NC3=CC=CC=C32)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)

![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)